
trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid
Overview
Description
“trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 31420-60-7 and a linear formula of C7H10O4 . It has a molecular weight of 158.15 .
Molecular Structure Analysis
The IUPAC name of this compound is (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid . The InChI code is 1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 .Scientific Research Applications
Valorization of Muconic Acid
Muconic acid (MA) presents an intriguing case for the utilization of trans-configured dicarboxylic acids. As a high value-added compound with three isomeric forms, its valorization extends to the synthesis of various value-added products and as a monomer in specialty polymers. Specifically, the trans,trans form of MA is highlighted for its potential in the green chemistry sector, showcasing the broader applicability of trans-configured acids in producing sustainable and versatile materials (Khalil et al., 2020).
Biotechnological Production
The exploration of lactic acid from biomass presents a relevant context for understanding the applications of trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid in biotechnological routes. Lactic acid, serving as a significant hydroxycarboxylic acid, offers a perspective on the fermentation processes that could be analogous to the production or transformation of similar compounds, highlighting the efficiency and environmental benefits of biotechnological production pathways (Gao, Ma, & Xu, 2011).
Alkoxycarbonylation in Chemical Industry
In the chemical industry, the alkoxycarbonylation of unsaturated substrates, including potentially trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid, indicates a method for the synthesis of ester products. This process, especially using palladium catalysts, illustrates the conversion of phytogenic substrates into valuable chemicals, pointing towards resource-saving and environmentally friendly production methods (Sevostyanova & Batashev, 2023).
Conversion to Biofuels and Biopolymers
The conversion of plant biomass into furan derivatives, which can serve as platform chemicals for a variety of industrial applications, provides an indirect application area for trans-configured carboxylic acids like trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid. The synthesis and utilization of 5-Hydroxymethylfurfural (HMF) from plant feedstocks offer insights into how similar compounds could be processed for the production of biopolymers and biofuels, underscoring the potential of renewable resources in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | |
CAS RN |
31420-60-7 | |
| Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


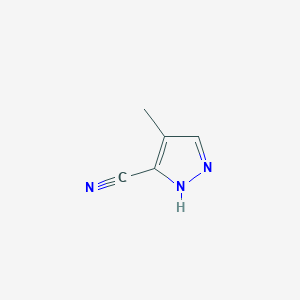
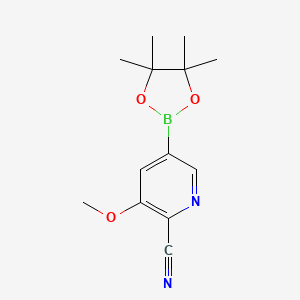
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2565068.png)
![Spiro[2.3]hexane-1-sulfonyl chloride](/img/structure/B2565070.png)
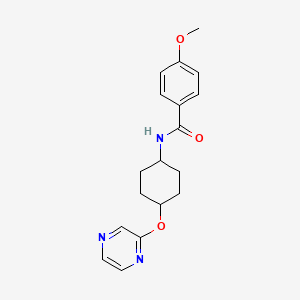
![7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565074.png)
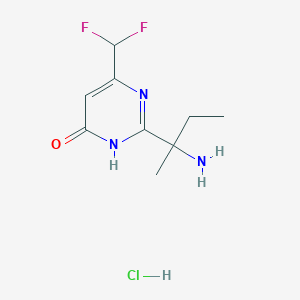
![2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2565077.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide](/img/structure/B2565079.png)
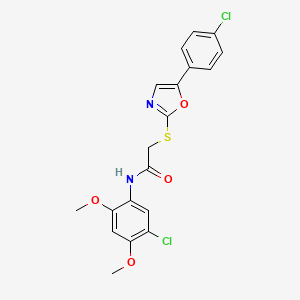

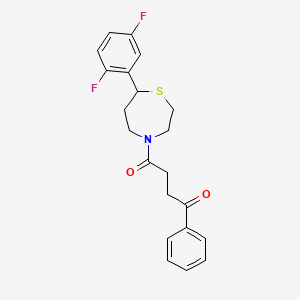
![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)